4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol
Description
4-([1,1’-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol: is an organic compound that features a biphenyl group attached to an isoquinoline moiety
Properties
CAS No. |
656234-04-7 |
|---|---|
Molecular Formula |
C22H17NO2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-methoxy-4-(4-phenylphenyl)isoquinolin-5-ol |
InChI |
InChI=1S/C22H17NO2/c1-25-22-18-8-5-9-20(24)21(18)19(14-23-22)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-14,24H,1H3 |
InChI Key |
QZBAJCHACQHLOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Moiety: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Isoquinoline Formation: The isoquinoline ring can be synthesized via a Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde followed by cyclization.
Methoxylation and Hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study reported an IC50 value indicating significant inhibitory effects on cancer cells, suggesting its potential as a lead compound in cancer therapy .
Anti-Alzheimer’s Activity
The compound has also been investigated for its anti-Alzheimer properties. In vitro assays demonstrated that it exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer’s disease pathology. The structure-activity relationship (SAR) studies indicate that specific substitutions enhance its potency .
Drug Development
Given its biological activities, this compound serves as a valuable scaffold for drug development. Its derivatives are being explored for their therapeutic potential against neurodegenerative diseases and cancers.
Molecular Probes
The compound's unique structure allows it to function as a molecular probe in biochemical assays, aiding in the understanding of enzyme interactions and cellular mechanisms.
Case Studies
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.
Isoquinoline: A heterocyclic aromatic organic compound similar to quinoline.
4-Methoxyphenol: An aromatic compound with a methoxy group and a hydroxyl group attached to a benzene ring.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol is unique due to its combination of a biphenyl group and an isoquinoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol, also known by its CAS number 241489-69-0, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 341.37 g/mol. The compound features a methoxy group and an isoquinoline structure, which are known to contribute to various biological activities.
Antimalarial Properties
A study highlighted the importance of dihydroorotate dehydrogenase (DHODH) inhibitors in malaria treatment. Although the specific activity of this compound against malaria has not been directly reported, the structural similarities with other DHODH inhibitors indicate it may possess similar antimalarial efficacy .
Cytotoxic Effects
Compounds derived from isoquinoline frameworks often demonstrate cytotoxic effects against cancer cell lines. While direct cytotoxicity data for this compound are scarce, the presence of biphenyl and methoxy groups in its structure may enhance its interaction with cellular targets involved in cancer progression .
The biological activity of isoquinoline derivatives often involves multiple mechanisms:
- Inhibition of Enzymatic Activity : Many isoquinoline compounds inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Interference with Cellular Signaling : These compounds can modulate signaling pathways that regulate cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have explored related compounds that suggest promising biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
